molecular formula C21H22N2O2S2 B2996437 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034456-35-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2996437
CAS RN: 2034456-35-2
M. Wt: 398.54
InChI Key: ONDGCANJDMSYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide, also known as Furan-2-yl-2-thiomorpholinoethyl-thiophene-3-carboxamide (FTTC), is a novel small molecule compound with potential applications in scientific research. It is a synthetic compound that is designed to target specific biochemical pathways in cells, and its potential uses have been studied extensively in recent years.

Scientific Research Applications

Chemical Structure and Properties

The research on similar compounds to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide has focused on understanding their chemical structures and properties. For instance, Galešić and Vlahov (1990) studied the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which is part of the "N-mustards" group, known for their biological and pharmacological activities (Galešić & Vlahov, 1990).

Synthesis and Reactivity

The synthesis and reactivity of furan-based compounds are a key area of interest. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and studied its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the compound's reactivity under different conditions (Aleksandrov & El’chaninov, 2017).

Biological Activity

Some furan and thiophene derivatives have been investigated for their potential biological activities. For instance, Robert et al. (1995) explored furan, thiophene, and pyrrole carboxamides and their derivatives as potential anti-inflammatory agents (Robert et al., 1995).

Therapeutic Applications

Recent studies have been focusing on the therapeutic applications of these compounds. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Electrophilic Substitution Reactions

Papers also discuss electrophilic substitution reactions on furan-based compounds. Padmavathi et al. (2015) reported on the Pd(OAc)2/AgOAc catalytic system based bidentate ligand directed, regioselective C–H activation and C–C bond formation in thiophene- and furan-2-carboxamides (Padmavathi et al., 2015).

Antimicrobial Activity

Some studies explore the antimicrobial properties of furan derivatives. Popiołek et al. (2016) designed and synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, which exhibited significant antimicrobial activities (Popiołek, Biernasiuk, & Malm, 2016).

Bioimaging Applications

Furthermore, the use of furan-based compounds in bioimaging has been researched. Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, demonstrating its potential in bioimaging in live cells and zebrafish (Ravichandiran et al., 2020).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-21(17-5-3-16(4-6-17)18-7-11-27-15-18)22-14-19(20-2-1-10-25-20)23-8-12-26-13-9-23/h1-7,10-11,15,19H,8-9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGCANJDMSYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.